![molecular formula C11H9NO3 B12312314 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylcarbamoyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and propargylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the prop-2-yn-1-yl group, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Comparison with Similar Compounds
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid and other propargyl derivatives share structural similarities.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h1,3-5,7H,6H2,(H,12,13)(H,14,15) |
InChI Key |
HYNMPDIDEZHZDM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


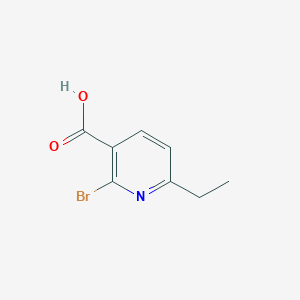
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)
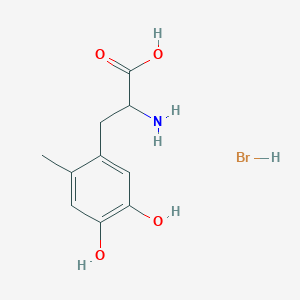
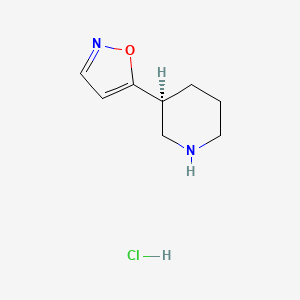
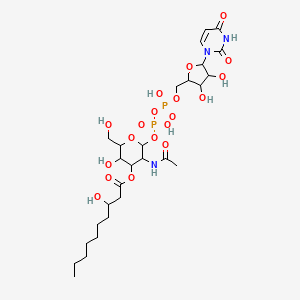
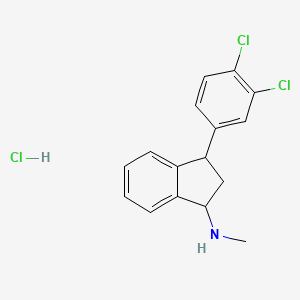
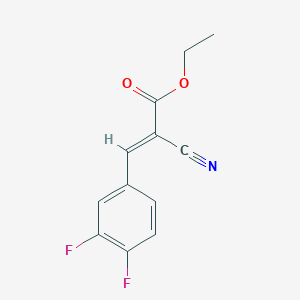
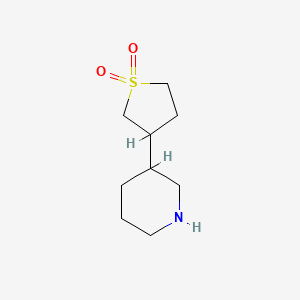
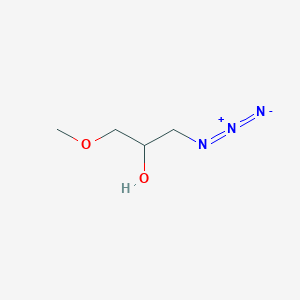

![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
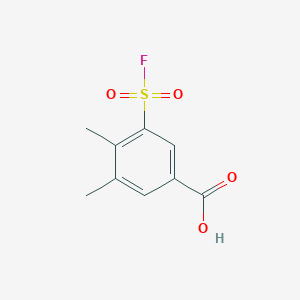
![6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)
